molecular formula C7H9F3N4 B1303369 N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine CAS No. 215655-29-1

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No. B1303369
CAS RN: 215655-29-1
M. Wt: 206.17 g/mol
InChI Key: JNFLDBVTZRCMGV-UHFFFAOYSA-N
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Description

The compound "N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine" is a fluorinated aromatic diamine monomer, which is a key precursor in the synthesis of various fluorinated polyimides. These polyimides are known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for high-performance materials in the electronics and aerospace industries.

Synthesis Analysis

The synthesis of related fluorinated diamine monomers involves coupling reactions and reduction processes. For instance, the synthesis of 1,1-bis[4-(4'-aminophenoxy)phenyl]-1-[3",5"-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) is achieved by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Similarly, other related monomers are synthesized through various organic reactions, leading to the formation of novel fluorinated polyimides when reacted with commercially available dianhydrides .

Molecular Structure Analysis

The molecular structures of these monomers and the resulting polyimides are characterized by the presence of trifluoromethyl groups and aromatic rings. The molecular structure of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows effective conformations between the pyridine rings and the bridging cyclohexane rings, with the pyridine residues being orthogonal to the plane through the methylene groups . These structural features contribute to the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The fluorinated diamine monomers undergo various chemical reactions, primarily with different dianhydrides, to form polyimides. The reactions are typically carried out using a two-stage process involving thermal imidization and chemical imidization of poly(amic acid) films . The presence of trifluoromethyl groups in the monomers influences the reactivity and the properties of the resulting polyimides.

Physical and Chemical Properties Analysis

The fluorinated polyimides derived from these monomers exhibit low water absorption rates (0.2-0.9%) and low dielectric constants (2.74-3.29 at 1 MHz), which are desirable properties for electronic applications . They also demonstrate high thermal stability, with temperatures for 5% weight loss reaching up to 532 °C in synthetic air and glass transition temperatures up to 316 °C in nitrogen . The mechanical properties of these materials are also notable, with tensile strengths up to 148 MPa, moduli of elasticity up to 2.91 GPa, and elongation at break up to 31% . These properties make the polyimides suitable for use in demanding environments where high performance and durability are required.

Scientific Research Applications

Optical Sensors and Biological Applications

Pyrimidine derivatives, including compounds related to "N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine," are highlighted for their use as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for application in the development of optical sensors and also encompass a range of biological and medicinal applications (Jindal & Kaur, 2021).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts showcases the broad synthetic applications of pyrimidine scaffolds in the pharmaceutical industry. These scaffolds are key precursors for medicinal and pharmaceutical industries, highlighting their extensive applicability and the challenges in developing the main core due to its structural existence. The application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underlines the versatility of pyrimidine derivatives in synthesizing lead molecules for various diseases (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Drug Development

Pyrimidine derivatives are central to numerous areas of medicinal chemistry, showing significant biological and pharmacological activities. The structure-activity relationships of these compounds reveal their vast potential in treating various diseases, underscoring the importance of pyrimidine nuclei in drug development. This includes their roles in anti-microbial, anti-cancer, anti-inflammatory, and other therapeutic areas (Natarajan, Helina, A. S, & A. S, 2022).

Applications in Synthesizing Heterocyclic Compounds

The diverse reactivity and biological activity of enaminoketones and enaminothiones derived from pyrimidine scaffolds highlight their importance as building blocks in synthesizing a variety of heterocyclic compounds, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as versatile intermediates in organic synthesis, further demonstrating the broad applications of pyrimidine derivatives in developing new therapeutic agents and in catalysis (Negri, Kascheres, & Kascheres, 2004).

properties

IUPAC Name

N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11/h1,3H,2,4,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLDBVTZRCMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380662
Record name N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

CAS RN

215655-29-1
Record name N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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